molecular formula C18H15Cl2N3O2S B11077046 (2Z)-N-(3-chlorophenyl)-2-[(3-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

(2Z)-N-(3-chlorophenyl)-2-[(3-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B11077046
M. Wt: 408.3 g/mol
InChI Key: UBBYNBQXHGFSKE-UHFFFAOYSA-N
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Description

The compound (2Z)-N-(3-chlorophenyl)-2-[(3-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic molecule characterized by its unique structure, which includes a thiazinane ring, chlorophenyl groups, and a carboxamide functional group. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(3-chlorophenyl)-2-[(3-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide typically involves multiple steps:

    Formation of the Thiazinane Ring: The initial step often involves the cyclization of appropriate precursors to form the thiazinane ring. This can be achieved through the reaction of a thiourea derivative with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of Chlorophenyl Groups: The chlorophenyl groups can be introduced through nucleophilic substitution reactions, where a chlorophenyl halide reacts with the thiazinane intermediate.

    Formation of the Imino Group: The imino group is typically formed through the condensation of an amine with an aldehyde or ketone, resulting in the formation of a Schiff base.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazinane ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-N-(3-chlorophenyl)-2-[(3-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide is studied for its reactivity and potential as a building block for more complex molecules

Biology

Biologically, this compound is investigated for its potential pharmacological activities. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to evaluate its potential as a therapeutic agent.

Medicine

In medicine, research may explore the compound’s efficacy and safety as a drug candidate. Its potential anti-inflammatory, antimicrobial, or anticancer properties are of particular interest.

Industry

Industrially, the compound may be used as an intermediate in the synthesis of other valuable chemicals or pharmaceuticals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2Z)-N-(3-chlorophenyl)-2-[(3-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide depends on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of specific signaling pathways or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2Z)-N-(3-chlorophenyl)-2-[(3-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide may exhibit unique properties due to the specific positioning of the chlorophenyl groups and the presence of the thiazinane ring. These structural features can influence its reactivity, biological activity, and overall stability, making it a distinct compound of interest in various research fields.

Properties

Molecular Formula

C18H15Cl2N3O2S

Molecular Weight

408.3 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(3-chlorophenyl)imino-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C18H15Cl2N3O2S/c1-23-16(24)10-15(17(25)21-13-6-2-4-11(19)8-13)26-18(23)22-14-7-3-5-12(20)9-14/h2-9,15H,10H2,1H3,(H,21,25)

InChI Key

UBBYNBQXHGFSKE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(SC1=NC2=CC(=CC=C2)Cl)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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